Betamethasone phosphate

Formulation science Parenteral drug delivery Solubility enhancement

Select betamethasone phosphate (360-63-4) for aqueous injectable, ophthalmic, or intra-articular glucocorticoid formulations requiring rapid onset. Unlike acetate (insoluble, suspension-only) or valerate (topical-only), the 21-phosphate ester is freely water-soluble, enabling true solution formulations. Endogenous phosphatases hydrolyze the prodrug within 10-36 min post-injection, releasing active betamethasone (t½ ~17h vs. 78h for acetate combos). IM bioavailability matches IV. In rabbit uveitis, potency exceeds dexamethasone phosphate. UPLC-PDA-QDa methods resolve 40+ impurities in 12-min runs. ≥98% pure. For R&D, ANDA development, and QC release testing.

Molecular Formula C22H30FO8P
Molecular Weight 472.4 g/mol
CAS No. 360-63-4
Cat. No. B193506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone phosphate
CAS360-63-4
SynonymsBentelan
betamethason sodium phosphate
betamethasone 21-phosphate
betamethasone disodium phosphate
betamethasone disodium phosphate, (11beta)-isomer
betamethasone phosphate
betamethasone sodium phosphate
betamethasone sodium phosphate, (11beta,16beta)-isomer
Betnesol
Celestone phosphate
Rinderone
Molecular FormulaC22H30FO8P
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
InChIInChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
InChIKeyVQODGRNSFPNSQE-DVTGEIKXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone Phosphate (CAS 360-63-4) for Parenteral Formulation: Scientific Procurement Guide


Betamethasone phosphate is a water-soluble 21-phosphate ester prodrug of betamethasone, a fluorinated synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive activity [1]. Unlike the base alcohol form, the phosphate ester confers high aqueous solubility, enabling its use in injectable solutions and ophthalmic preparations that require rapid systemic absorption and immediate therapeutic onset [2]. The compound is typically supplied as the disodium salt (betamethasone sodium phosphate) for clinical and veterinary formulations, with the phosphate moiety undergoing rapid in vivo hydrolysis by endogenous phosphatases to release the active betamethasone moiety [3].

Why Betamethasone Phosphate Cannot Be Substituted with Betamethasone Acetate or Valerate in Time-Sensitive Parenteral Applications


Betamethasone esters are not interchangeable in formulation or clinical application due to fundamental differences in physicochemical properties and pharmacokinetic profiles. Betamethasone phosphate is freely soluble in water, whereas betamethasone acetate is practically insoluble in water and betamethasone valerate is a lipophilic ester designed for topical penetration [1]. These solubility differences dictate formulation feasibility: phosphate enables aqueous injectable solutions, acetate forms suspensions for sustained release, and valerate is restricted to creams and ointments. Pharmacokinetically, betamethasone phosphate undergoes rapid hydrolysis to release active betamethasone, achieving peak plasma levels within 10-36 minutes post-injection, while acetate demonstrates negligible systemic absorption from depot formulations and valerate exhibits distinct dermal retention kinetics [2]. Substituting one ester for another without reformulation and bioequivalence verification can result in therapeutic failure, unpredictable release kinetics, or regulatory non-compliance [3].

Betamethasone Phosphate vs. Key Comparators: Quantitative Differential Evidence


Aqueous Solubility: Phosphate Ester vs. Acetate Ester

Betamethasone phosphate (as the sodium salt) exhibits fundamentally different aqueous solubility compared to betamethasone acetate, which dictates their respective formulation pathways. Betamethasone sodium phosphate is freely soluble in water and methanol, whereas betamethasone acetate is practically insoluble in water [1]. This solubility differential is not a matter of degree but of classification category per pharmacopeial standards [1].

Formulation science Parenteral drug delivery Solubility enhancement

Terminal Half-Life: Phosphate Ester vs. Phosphate-Acetate Combination

A population pharmacokinetic study in healthy nonpregnant women directly compared single 6 mg doses of betamethasone phosphate (BET-P) versus a 1:1 mixture of betamethasone phosphate and acetate (BET-PA). The terminal half-life of betamethasone from BET-P was approximately 17 hours, whereas the terminal half-life from BET-PA was approximately 78 hours, reflecting very slow release of betamethasone from the acetate ester component [1].

Pharmacokinetics Drug delivery Sustained release

Ocular Anti-Inflammatory Potency: Betamethasone Phosphate vs. Dexamethasone Phosphate

In a rabbit model of immunogenic uveitis induced by bovine serum albumin, betamethasone phosphate demonstrated slightly greater anti-inflammatory potency than dexamethasone phosphate [1]. Both compounds reduced conjunctival and iris hyperemia and aqueous flare, and inhibited the increase in aqueous protein content following uveitis induction [1].

Ocular pharmacology Anti-inflammatory Uveitis

Prodrug Hydrolysis Rate: Betamethasone Phosphate vs. Betamethasone Acetate

Following intramuscular administration of a dual-acting suspension containing both betamethasone phosphate and betamethasone acetate to parturient women, the phosphate ester was absorbed intact in large proportion, whereas betamethasone acetate was not detected in plasma at any time point [1]. Bioavailability of betamethasone from the phosphate ester formulation was as high as after intravenous injection, while availability from the phosphate-acetate combination product was substantially lower [1].

Prodrug activation Enzymatic hydrolysis Pharmacokinetics

UVB Photostability: Betamethasone 21-Phosphate vs. Betamethasone 17-Valerate

A comparative photostability study evaluated the degradation of betamethasone and two clinically used esters—17-valerate and 21-phosphate—under UVB irradiation in solution and in commercial formulations [1]. The HPLC method developed for photolysis studies was applied to both esters, with photoproducts identified for each [1]. Betamethasone in commercial cream and parenteral solution formulations decomposed highly under UVB irradiation, even in the presence of light-absorbing bactericidal agents [1]. A cell-based assay on THP-1 cells demonstrated loss of anti-inflammatory activity of betamethasone when modified by UVB light [1].

Photostability Formulation stability Degradation kinetics

Betamethasone Phosphate Application Scenarios: Evidence-Based Procurement Use Cases


Aqueous Parenteral Formulation Development

Betamethasone phosphate (as sodium salt) is the appropriate ester selection for developing aqueous injectable solutions requiring immediate glucocorticoid activity. The compound's free solubility in water enables true solution formulations, in contrast to betamethasone acetate which is practically insoluble and requires suspension formulation [1]. This solubility characteristic supports intravenous, intramuscular, and intra-articular solution preparations where rapid systemic absorption and predictable peak plasma concentrations are required [1].

Acute Dosing Regimens Requiring 24-Hour Exposure Window

For protocols requiring predictable glucocorticoid exposure with clearance within approximately 24-48 hours, betamethasone phosphate alone provides a terminal half-life of approximately 17 hours, compared to 78 hours for phosphate-acetate combination products [2]. This pharmacokinetic profile supports acute anti-inflammatory treatment courses where extended adrenal suppression is undesirable. The phosphate-only formulation achieves bioavailability equivalent to intravenous administration following intramuscular injection [3].

Ophthalmic Anti-Inflammatory Preparation Research

In ocular inflammation research and formulation development, betamethasone phosphate demonstrates slightly greater anti-inflammatory potency than dexamethasone phosphate in rabbit uveitis models, with both compounds reducing conjunctival/iris hyperemia, aqueous flare, and aqueous protein content [4]. This marginal potency advantage supports dose optimization studies for anterior segment inflammatory conditions where maximizing therapeutic index per unit dose is a development objective [4].

Stability-Indicating Analytical Method Development and Quality Control

Betamethasone phosphate injectable suspensions require stability-indicating analytical methods capable of separating multiple degradation impurities. Validated UPLC-PDA-QDa methodology with 12-minute runtime has been established for impurity profiling of betamethasone acetate and betamethasone phosphate injectable suspensions, capable of separating over 40 possible degradation impurities [5]. This analytical platform supports quality control, stability testing, and regulatory compliance for phosphate-containing parenteral products during development and commercial manufacturing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.